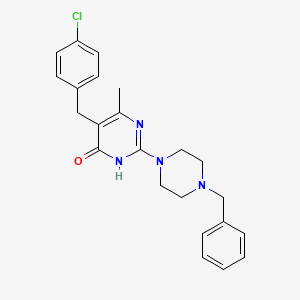![molecular formula C13H11ClN4OS B6015773 8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6015773.png)
8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one, commonly known as clofarabine, is a purine nucleoside analog that has been used in the treatment of hematological malignancies. It has been approved by the United States Food and Drug Administration (FDA) for the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients. In recent years, clofarabine has gained attention in the scientific community due to its potential as a research tool in various fields.
作用机制
Clofarabine is a prodrug that is converted to its active form, clofarabine triphosphate, by intracellular kinases. Clofarabine triphosphate inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. It also inhibits ribonucleotide reductase, an enzyme that is required for DNA synthesis. Clofarabine has been shown to induce apoptosis in leukemia cells by activating the caspase pathway.
Biochemical and physiological effects:
Clofarabine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of leukemia cells and induce apoptosis. It has also been shown to modulate the function of dendritic cells, leading to enhanced immune responses. Clofarabine has been shown to have a favorable pharmacokinetic profile, with rapid clearance and low toxicity.
实验室实验的优点和局限性
Clofarabine has a number of advantages as a research tool. It is a potent inhibitor of DNA synthesis and has been shown to induce apoptosis in leukemia cells. It has also been shown to modulate the function of dendritic cells, making it a useful tool for studying the immune response. However, clofarabine has some limitations as a research tool. It is a prodrug that requires intracellular activation, which can complicate its use in some experimental settings. It also has a narrow therapeutic window, which can make it difficult to use at high concentrations.
未来方向
There are a number of future directions for research on clofarabine. One area of interest is the development of new analogs of clofarabine with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of clofarabine in combination with other drugs to enhance its efficacy. Clofarabine has also been investigated as a potential treatment for viral infections, and further research in this area may lead to the development of new antiviral therapies. Finally, clofarabine has been shown to modulate the function of dendritic cells, and further research in this area may lead to the development of new immunotherapies for cancer and other diseases.
合成方法
Clofarabine can be synthesized by the reaction of 2-chloroadenosine with 3-chlorobenzyl mercaptan in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield clofarabine. This method has been optimized to increase the yield of clofarabine and reduce the amount of impurities in the final product.
科学研究应用
Clofarabine has been used as a research tool in various fields, including cancer biology, immunology, and virology. In cancer biology, clofarabine has been used to study the mechanisms of drug resistance in leukemia cells and to identify potential therapeutic targets. In immunology, clofarabine has been shown to modulate the function of dendritic cells, which play a crucial role in the immune response. In virology, clofarabine has been investigated as a potential treatment for viral infections, including hepatitis B and C.
属性
IUPAC Name |
8-[(3-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJDNIGFKMYMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6015694.png)
![(1-{5-[(1-ethylpropyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6015707.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6015712.png)
![3-hydroxy-1-methyl-3-({methyl[(7-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6015719.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6015723.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine](/img/structure/B6015731.png)
![2-benzyl-8-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane](/img/structure/B6015736.png)

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6015758.png)
![7-(2,3-difluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015774.png)
![3-[1-(2-chloroisonicotinoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6015781.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6015790.png)
![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6015796.png)